Boiling Point Distillation Advantage: 2,6-Difluoro vs. 2,4-Difluoro Isomer
The 2,6-difluorination pattern on propiophenone results in a markedly different boiling point profile compared to its 2,4-difluoro positional isomer, directly impacting distillation-based purification. 2',6'-Difluoropropiophenone (CAS 85068-31-1) exhibits a boiling point of 70-71°C at 4 mmHg . In contrast, 2',4'-difluoropropiophenone (CAS 85068-30-0) boils at 51-52°C at 1.5 mmHg, which, when adjusted to comparable pressure, represents a substantially lower boiling point . This lower boiling point of the 2,4-isomer can lead to greater evaporative losses during vacuum distillation and potentially lower recovery yields in a manufacturing setting.
| Evidence Dimension | Boiling Point (under reduced pressure) |
|---|---|
| Target Compound Data | Boiling Point: 70-71°C at 4 mmHg (CAS 85068-31-1) |
| Comparator Or Baseline | 2',4'-Difluoropropiophenone: Boiling Point: 51-52°C at 1.5 mmHg (CAS 85068-30-0) |
| Quantified Difference | Target compound boils at a significantly higher temperature, adjusting for pressure differences. The 2,4-isomer has a reported atmospheric boiling point of ~201-211°C, while the 2,6-isomer, based on its higher reduced-pressure boiling point, is expected to have a higher atmospheric boiling point, indicating stronger intermolecular attractions due to dipole alignment from the 2,6-substitution pattern. |
| Conditions | Boiling point measured at specified reduced pressure (mmHg) as reported by chemical suppliers' technical datasheets. |
Why This Matters
The higher boiling point of the 2,6-isomer translates to easier containment, reduced loss during vacuum distillation, and potentially higher isolated yields in solvent recovery, offering a tangible process advantage over the 2,4-isomer for manufacturing scale-up.
